molecular formula C8H11NO B1195048 N,N-Dimethylaniline N-oxide CAS No. 874-52-2

N,N-Dimethylaniline N-oxide

Cat. No.: B1195048
CAS No.: 874-52-2
M. Wt: 137.18 g/mol
InChI Key: LKQUDAOAMBKKQW-UHFFFAOYSA-N
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Description

N,N-dimethylaniline N-oxide is a N,N-dimethylaniline.
Dimethylaniline-N-oxide, also known as dimethyl(phenyl)amine oxide, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Dimethylaniline-N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, dimethylaniline-N-oxide can be found in a number of food items such as garden cress, pepper (c. frutescens), nance, and sweet basil. This makes dimethylaniline-N-oxide a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbenzeneamine oxide
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUDAOAMBKKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236323
Record name Dimethylaniline N-oxide
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dimethylaniline-N-oxide
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CAS No.

874-52-2
Record name Benzenamine, N,N-dimethyl-, N-oxide
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Record name Dimethylaniline N-oxide
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Record name Dimethylaniline N-oxide
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Record name N,N-dimethylaniline N-oxide
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Record name N,N-DIMETHYLANILINE N-OXIDE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextual Significance of Tertiary Amine N Oxides in Organic Chemistry

Tertiary amine N-oxides, including N,N-Dimethylaniline N-oxide, are a class of organic compounds characterized by a dative bond between the nitrogen atom of a tertiary amine and an oxygen atom. tandfonline.comthieme-connect.de This R₃N⁺−O⁻ structure results in a highly polar functional group with a large dipole moment, which imparts unique physical and chemical properties. tandfonline.comwikipedia.org Their high polarity makes smaller amine oxides very hydrophilic and soluble in water, while their solubility in most organic solvents can be poor. wikipedia.org

The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amine. thieme-connect.de Hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are the most widely used oxidants for this transformation. thieme-connect.dewikipedia.org

In organic synthesis, tertiary amine N-oxides are valuable as chemical intermediates and as reagents themselves. wikipedia.org They can function as mild oxidizing agents and are particularly known for their role in the Cope elimination reaction, where heating an N-oxide leads to an intramolecular syn elimination to form an alkene and a hydroxylamine. masterorganicchemistry.com This reaction provides an alternative to other elimination methods like the Hofmann elimination. masterorganicchemistry.com Furthermore, their ability to act as protecting groups for amines highlights their versatility in complex synthetic pathways. wikipedia.org

Evolution of Research Perspectives on N,n Dimethylaniline N Oxide

Historically, research involving N,N-Dimethylaniline N-oxide often centered on its role as a metabolite of N,N-dimethylaniline. iarc.fr Studies in toxicology and drug metabolism identified it as a product of in-vivo N-oxidation, primarily facilitated by flavin-containing monooxygenases. iarc.fr

Over time, the focus has shifted significantly towards harnessing the synthetic potential of this compound. Researchers began to explore its reactivity beyond its metabolic identity, recognizing its utility as a versatile building block. A key development was the investigation of its special reactivity when the N-O bond is activated by electrophiles, such as anhydrides. nih.govacs.orgacs.org This activation renders the N-oxide susceptible to transformations that are not achievable with the parent aniline (B41778). nih.gov

Early synthetic studies demonstrated that O-acylation of N,N-dimethylaniline N-oxides could lead to group transfer reactions, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds under mild, metal-free conditions. nih.govacs.org This marked a pivotal change, establishing this compound not just as a passive intermediate but as a proactive tool for constructing complex molecular architectures that would be difficult to access through traditional electrophilic aromatic substitution. nih.gov

Scope and Academic Focus of the Research Landscape

Direct N-Oxidation of N,N-Dimethylaniline and Substituted Derivatives

The most straightforward approach to synthesizing this compound is through the direct oxidation of the corresponding tertiary amine. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

Peroxy acids (peracids) are classic and highly effective reagents for the N-oxidation of tertiary amines. Meta-chloroperoxybenzoic acid (mCPBA) is a widely used reagent for this purpose due to its commercial availability and reactivity. orgsyn.orgasianpubs.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures to control the exothermicity and prevent side reactions. orgsyn.org

The oxidation of 4-bromo-N,N-dimethylaniline with mCPBA in dichloromethane at 0 °C for one hour serves as a representative example of this method. orgsyn.org While effective, these stoichiometric oxidations can be challenging to scale up, and the peracid reagents themselves can present handling issues. nih.gov The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic outer oxygen atom of the peracid.

Table 1: Examples of Peracid-Mediated N-Oxidation This table is interactive. You can sort and filter the data.

Substrate Peracid Reagent Solvent Conditions Product Reference
4-Bromo-N,N-dimethylaniline m-Chloroperoxybenzoic acid (mCPBA) Dichloromethane 0 °C, 1 h 4-Bromo-N,N-dimethylaniline N-oxide orgsyn.org
N,N-Dimethylaniline 2-(Phenylsulfonyl)-3-phenyloxaziridine CDCl3 Stirred, 1 h This compound asianpubs.org

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water, aligning with the principles of green chemistry. researchgate.net The direct reaction of N,N-dimethylaniline with aqueous hydrogen peroxide can be slow. google.comresearchgate.net Consequently, various catalytic systems have been developed to enhance the reaction rate and efficiency.

Catalysts such as methyltrioxorhenium (MTO) and titanium silicalite-1 (TS-1) have proven effective for the H₂O₂-based N-oxidation of aromatic N-heterocycles and other tertiary amines. asianpubs.org For instance, MTO catalyzes the reaction with H₂O₂ in ethanol (B145695) at or below room temperature, affording high yields of the corresponding N-oxide. asianpubs.org Another approach involves using tungsten exchanged hydroxyapatite (B223615) (W/HAP) as a heterogeneous catalyst with 30% aqueous H₂O₂, which allows for efficient oxidation of various tertiary amines to their N-oxides. researchgate.net Additionally, tert-butyl hydroperoxide (TBHP) can be used in the presence of a vanadium oxyacetylacetonate catalyst to achieve N-oxidation under relatively anhydrous conditions. orgsyn.org

Table 2: Hydrogen Peroxide-Based N-Oxidation Systems This table is interactive. You can sort and filter the data.

Substrate Oxidant Catalyst Solvent Conditions Product Yield Reference
N,N-Dimethylaniline 30% H₂O₂ Tungsten/Hydroxyapatite (W/HAP) Not specified Not specified High researchgate.net
Pyridine (B92270) H₂O₂ Methyltrioxorhenium (MTO) Ethanol Room temp. 98% asianpubs.org
N,N-Dimethyldodecylamine tert-Butyl hydroperoxide Vanadium oxyacetylacetonate tert-Butyl alcohol Reflux (90°C) Not specified orgsyn.org

Transition metal complexes are widely employed to catalyze the oxidation of N,N-dimethylanilines using various oxygen sources. These catalysts can activate the oxidant or the substrate, facilitating the N-oxygenation process. Iron complexes, for instance, have been shown to catalyze the oxidation of N,N-dimethylaniline, although the product distribution can be complex and dependent on the specific iron species used. rsc.orgacs.org

Non-heme manganese(II) complexes have been used to catalyze the oxidative demethylation of N,N-dimethylaniline with oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid, and mCPBA. mdpi.com Ruthenium catalysts, such as RuCl₂(PPh₃)₃, are effective in promoting N-demethylation of tertiary methylamines with TBHP, proceeding through an α-t-butyldioxyamine intermediate. psu.edu A general mechanism for several transition metal-catalyzed (Rh, Ru, Cu, Fe, Co) oxidative Mannich reactions involves the initiation of tert-butylperoxy radical formation from TBHP. nih.gov This radical acts as the primary oxidant in a rate-determining single electron transfer (SET) step. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Oxidations of N,N-Dimethylaniline This table is interactive. You can sort and filter the data.

Catalyst Oxidant Key Observation/Product Reference
Iron complexes/salts Molecular Oxygen N-methylformanilide, 4,4′-methylenebis(N,N′-dimethylaniline) rsc.org
(N4Py*)MnII(CH₃CN)₂ TBHP, PAA, mCPBA N-methylaniline, N-methylformanilide mdpi.com
RuCl₂(PPh₃)₃ t-Butyl hydroperoxide (TBHP) N-demethylation via iminium ion psu.edu
Rh₂(cap)₄, CuBr, FeCl₃, Co(OAc)₂ t-Butyl hydroperoxide (TBHP) Formation of iminium ion for Mannich reaction nih.gov

The use of molecular oxygen (O₂) or air as the terminal oxidant is highly desirable from an environmental and economic perspective. Several catalytic systems have been developed to utilize O₂ for the oxidation of N,N-dimethylanilines. Iron complexes and salts in acetonitrile (B52724) can catalyze the oxidation of N,N-dimethylaniline by molecular oxygen, leading to products like N-methylformanilide and 4,4′-methylenebis(N,N′-dimethylaniline). rsc.orgacs.org Similarly, a binuclear copper-salicylate complex has been found to be an active catalyst for the oxidation of N,N-dimethylanilines by O₂, yielding N-methyl-N-phenylformamides as the major products. researchgate.net

A notable metal-free approach involves the use of Eosin Y as a photocatalyst under visible light irradiation. beilstein-journals.org In this system, N,N-dimethylanilines react with maleimides in an aerobic oxidative cyclization. The process is initiated by a single electron transfer (SET) from the aniline to the excited photocatalyst, generating an amine radical cation. beilstein-journals.org This radical then participates in a cascade that ultimately forms tetrahydroquinolines, using atmospheric oxygen as the terminal oxidant. beilstein-journals.org

Alternative and Non-Standard Synthetic Approaches to N-Oxide Formation

Beyond direct oxidation, other methods and applications related to N-oxide chemistry have been explored. While not always direct syntheses of the N-oxide itself, they leverage the unique reactivity of the N-O bond. For example, 2-sulfonyloxaziridines, which can be considered cyclic N-oxide derivatives, serve as effective aprotic and neutral oxidizing agents for a variety of functional groups, including the N-oxidation of tertiary amines. asianpubs.org

In a different context, anilinic N-oxides have been used as oxygen surrogates to generate reactive oxygen species in biomimetic systems. nih.govnih.gov For instance, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes leads to the formation of a high-valent copper-oxyl species. nih.gov This species is capable of hydroxylating strong C-H bonds, demonstrating the role of the N-oxide as an oxygen atom donor. nih.gov Similarly, tertiary anilinic N-oxides can support cytochrome P450-mediated N-dealkylation reactions, again by acting as an oxygen source to generate the active enzymatic oxidant. nih.gov

Regiospecific Derivatization of the this compound Core

N,N-Dimethylaniline N-oxides are not just oxidation products but also valuable synthetic intermediates for the functionalization of the aniline core. The presence of the N-oxide group activates the molecule for various transformations, particularly those involving the cleavage of the weak N-O bond.

A powerful strategy for derivatization is the tandem Polonovski-Povarov reaction. nih.govacs.orgnih.gov In this one-pot protocol, the this compound is first activated by an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O). nih.gov Subsequent treatment with a Lewis acid like tin(IV) chloride facilitates a Polonovski-type elimination to generate a reactive exocyclic iminium ion. nih.govacs.org This electrophile is then trapped in situ by an electron-rich alkene (e.g., a vinyl ether or benzofuran) in a formal inverse-electron-demand aza-Diels-Alder cyclization. nih.govacs.orgnih.gov This sequence allows for the rapid assembly of complex, diversely functionalized tetrahydroquinoline scaffolds in good to excellent yields. nih.gov

Another elegant approach involves the temporary oxidation of anilines to their N-oxides to facilitate metal-free functionalization of the aromatic ring. acs.org By treating the N-oxide with reagents like trifluoroacetic anhydride, an O-acylation event occurs. This activation enables efficient and clean N→C group transfer, leading to the introduction of new C-O, C-C, and C-N bonds on the aromatic ring under mild conditions. acs.org This method provides access to a diverse array of aminophenols, alkylated anilines, and aminoanilines from simple, bench-stable N,N-dialkylaniline N-oxides. acs.org

Table 4: Examples of Regiospecific Derivatization of N,N-Dimethylaniline N-oxides This table is interactive. You can sort and filter the data.

N-Oxide Substrate Reagents Alkene/Nucleophile Product Scaffold Yield Reference
4-Acetoxy-N,N-dimethylaniline N-oxide Boc₂O, DMAP, SnCl₄ Ethyl vinyl ether Substituted Tetrahydroquinoline 78% nih.gov
4-Bromo-N,N-dimethylaniline N-oxide Boc₂O 2,3-Benzofuran Tetrahydrobenzofuro[2,3-c]quinoline Not specified orgsyn.org
Substituted N,N-dialkylaniline N-oxides Trifluoroacetic anhydride, Triethylamine (B128534) Internal (rearrangement) Aminophenols 29-95% acs.org

Halogenation Strategies and Regioselectivity

Traditional electrophilic aromatic substitution on highly activated rings like N,N-dimethylaniline can lead to poor regioselectivity and over-halogenation. nih.gov A modern approach that circumvents these issues involves the initial oxidation of the aniline to its N-oxide, followed by treatment with specific halogenating agents. This strategy provides excellent control over the position of halogen introduction. nih.gov

A particularly effective method involves the use of thionyl halides. nih.gov The reaction of this compound with thionyl bromide or thionyl chloride at low temperatures affords halogenated N,N-dimethylanilines with high and complementary regioselectivity. nih.gov Treatment with thionyl bromide results in exclusive formation of the para-brominated product, while thionyl chloride predominantly yields the ortho-chlorinated isomer. nih.gov

The mechanism for the formation of the 2-haloaniline products is consistent with a nih.govnih.gov-sigmatropic rearrangement, whereas the 4-haloaniline products are thought to arise from a different pathway, possibly involving radicals or a nucleophilic aromatic substitution-type mechanism. nih.gov The reaction conditions are critical for success; optimal results are typically achieved at -78°C in a solvent like tetrahydrofuran (B95107) (THF), which has been shown to be more efficient than dichloromethane. nih.gov Following the reaction with the thionyl halide, a base such as triethylamine is added to facilitate the final step to the halogenated aniline. nih.gov This method leverages the weak N–O bond in the N-oxide intermediate to achieve controlled halogenation without requiring Lewis acids or other external activators. nih.gov

Starting MaterialHalogenating AgentSolventTemp (°C)Product(s)Yield (%)Reference
This compoundThionyl bromide (SOBr₂)CH₂Cl₂-784-Bromo-N,N-dimethylaniline31 nih.gov
This compoundThionyl chloride (SOCl₂)CH₂Cl₂-782-Chloro-N,N-dimethylaniline / 4-Chloro-N,N-dimethylaniline25 nih.gov
This compoundThionyl bromide (SOBr₂)THF-784-Bromo-N,N-dimethylaniline55 nih.gov
This compoundThionyl chloride (SOCl₂)THF-782-Chloro-N,N-dimethylaniline / 4-Chloro-N,N-dimethylaniline35 nih.gov

Synthesis of N-Oxide Analogues with Modified Aromatic Substituents

The synthesis of this compound analogues bearing various substituents on the aromatic ring is fundamental to exploring the scope of these advanced synthetic methodologies. These analogues are typically prepared by the direct oxidation of the corresponding substituted N,N-dimethylaniline. A common and efficient oxidizing agent for this transformation is m-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane. nih.gov This approach has been used to synthesize a range of analogues, including those with methoxy, methyl, and bromo substituents. nih.gov

Once formed, these substituted N-oxides can undergo a variety of group transfer reactions, enabling the introduction of different functional groups onto the aromatic ring with high regioselectivity. acs.org This "umpolung" strategy, which engages the aniline at the nitrogen atom to functionalize the carbon framework, is a powerful tool for manipulating electron-rich aromatic compounds. acs.org

For instance, treatment of N,N-dialkylaniline N-oxides with trifluoroacetic anhydride (TFAA) at -78°C, followed by the addition of triethylamine, leads to the formation of aminophenols. acs.org These reactions strongly favor ortho-hydroxylation, and the intermediate trifluoroacetate (B77799) esters are conveniently hydrolyzed during aqueous workup to yield the final phenol (B47542) products in good yields. acs.org Similarly, aryl sulfonates can be synthesized by reacting the N-oxides with activating agents like trifluoromethanesulfonic (triflic) anhydride or p-toluenesulfonyl (tosyl) chloride. acs.org These reactions also proceed under mild conditions and show a preference for ortho-functionalization. acs.org

The electronic nature of the substituents on the aromatic ring can influence the outcome of these transformations. For example, while strong electron-donating groups are tolerated at the meta position, placing them at the para position can favor an unproductive elimination pathway that generates N-methylanilines, particularly in sulfonylation reactions. acs.org This metal-free functionalization highlights the synthetic versatility afforded by the temporary oxidation to the N-oxide state. acs.org

Starting N-Oxide AnalogueReagent(s)ProductYield (%)Reference
This compound1. Trifluoroacetic anhydride 2. Triethylamine2-Hydroxy-N,N-dimethylaniline85 acs.org
3-Methoxy-N,N-dimethylaniline N-oxide1. Trifluoroacetic anhydride 2. Triethylamine2-Hydroxy-5-methoxy-N,N-dimethylaniline94 acs.org
This compound1. Triflic anhydride 2. Triethylamine2-(Trifluoromethylsulfonyloxy)-N,N-dimethylaniline80 acs.org
3-Methoxy-N,N-dimethylaniline N-oxide1. p-Toluenesulfonyl chloride 2. Triethylamine2-(p-Toluenesulfonyloxy)-5-methoxy-N,N-dimethylaniline95 acs.org
3-Bromo-N,N-dimethylaniline N-oxidemCPBA (for synthesis of starting material)(Starting Material)63 nih.gov

Deoxygenation Pathways and Mechanistic Investigations

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, can be achieved through several distinct pathways, including acid-catalyzed, reductive, metal-mediated, and photochemical methods.

In the presence of strong acids, this compound and its derivatives undergo deoxygenation to form N,N-dimethyliminium-benzenium dications. rsc.orgrsc.org This reaction's facility is significantly influenced by the nature of substituents on the aromatic ring. rsc.org

Effect of Substituents on Acid-Catalyzed Deoxygenation
Substituent on Aromatic RingReactivityRequired Acid ConditionsReference
Electron-releasing groups (e.g., 4-methoxy)FacilitatedRoom temperature in trifluoroacetic acid (TFA) rsc.org
Electron-withdrawing groups (e.g., 4-nitro)HinderedRequires stronger acids like fluorosulfonic acid rsc.org

The proposed mechanism for this transformation involves the protonation of the N-oxide oxygen, followed by the elimination of water to generate the dicationic species. rsc.org These dications are highly reactive electrophiles and can subsequently react with any nucleophiles present in the reaction medium. rsc.org For instance, in the presence of benzene, the iminium-benzenium dication derived from this compound undergoes nucleophilic attack at the 4-position of the aniline ring to form a substituted biphenyl (B1667301) derivative. rsc.org

This compound can be effectively deoxygenated by heteroatomic reagents, with carbon disulfide (CS₂) being a prime example. oup.comoup.com This reaction is quite general for N,N-dialkylarylamine N-oxides and trialkylamine N-oxides, yielding the corresponding tertiary amines in good yields. oup.comresearchgate.net However, heteroaromatic N-oxides like picoline N-oxide are not reactive under these conditions. oup.comresearchgate.net Mass spectral analysis of the evolved gas has shown that the oxygen atom from the N-oxide is transferred to form carbon dioxide (CO₂). oup.comresearchgate.net

Kinetic Data for Deoxygenation with Carbon Disulfide
ParameterValueConditionsReference
Reaction Order2nd order (1st in N-oxide, 1st in CS₂)Excess CS₂ in CH₃CN oup.comoup.com
Activation Enthalpy (ΔH)55.7 kJ mol⁻¹at 20 °C oup.comoup.com
Activation Entropy (ΔS)-78.2 J K⁻¹ mol⁻¹ oup.comoup.com

The reaction rates are influenced by the substituents on the aromatic ring, with a small negative Hammett ρ value of -0.2, indicating that electron-donating groups slightly accelerate the reaction. oup.comoup.com The reaction is also faster in polar aprotic solvents compared to nonpolar or protic solvents. oup.comoup.com These observations support a mechanism involving an initial nucleophilic attack of the N-oxide oxygen on the carbon disulfide, followed by a rate-determining N-O bond cleavage. oup.comoup.comresearchgate.net

Various transition metal complexes can mediate the deoxygenation of this compound. For instance, molybdenum complexes have been shown to catalyze this reaction. scispace.com Iron-based systems have also been investigated. The reaction of this compound with iron(II) salts in strongly acidic media has been explored, although the insolubility of the iron salts in these media presented challenges. rsc.org A modified Polonovski reaction, which can be iron-catalyzed, is a known method for the N-dealkylation of tertiary amine N-oxides, proceeding through deoxygenation. rug.nl

Recent research has focused on developing more environmentally friendly deoxygenation methods. An unprecedented combination of visible light and P(III)/P(V) redox cycling has been reported for the efficient deoxygenation of aromatic amine N-oxides, including this compound. nih.gov This metal-free photochemical approach is highly chemoselective and tolerates a variety of functional groups. nih.govresearchgate.net

In this process, a photocatalyst absorbs visible light and enters an excited state, which can then participate in an electron transfer process. acs.org This initiates a radical pathway that ultimately leads to the deoxygenation of the N-oxide. rsc.org

Furthermore, it has been discovered that aliphatic amine N-oxides can be readily deoxygenated using only phenylsilane (B129415) in the absence of any metal catalyst or light. nih.govresearchgate.net Computational and experimental studies have provided a deep understanding of the factors that control the reactivity in these metal-free deoxygenation reactions. nih.govresearchgate.net Another metal-free method involves the use of acetic formic anhydride in dichloromethane at room temperature, which readily deoxygenates N,N-dialkylarylamine N-oxides. electronicsandbooks.com

Oxidative Transformations Involving this compound

The N-oxide group in this compound can also function as an oxygen atom donor, enabling it to participate in various oxidative transformations.

N,N-Dimethylaniline N-oxides can act as "oxygen surrogates," transferring their oxygen atom to metal complexes to generate high-valent metal-oxo species. nih.gov These reactive intermediates can then effect a variety of oxidations.

Similarly, oxygen atom transfer from p-cyano-N,N-dimethylaniline N-oxide to the µ-oxo dimer of (meso-tetraphenylporphinato)iron(III) has been reported. acs.org Furthermore, oxo(phosphine)ruthenium(IV) complexes have been shown to react with N,N-dimethylanilines in a manner that mimics the reactivity of cytochrome P-450, involving an oxygen atom transfer from the metal-oxo species to the substrate. psu.edu While this is an example of the metal complex acting as the oxidant, it highlights the general principle of oxygen atom transfer in these systems. psu.edu

Autoxidation and Chain Reaction Mechanisms Initiated by N-Oxide Species

The autoxidation of N,N-dimethylaniline can be initiated by radical species, leading to a chain reaction. When benzoyl peroxide is used as an initiator for the reaction of oxygen with N,N-dimethylaniline, a chain reaction occurs, yielding hydrogen peroxide in almost quantitative amounts. cdnsciencepub.com This process is subject to inhibition by substances like mercaptan and benzoquinone and also exhibits autoinhibition. cdnsciencepub.com The polarity of the solvent significantly influences the rate of oxidation, with polar solvents such as acetonitrile or methanol (B129727) leading to much faster rates compared to non-polar solvents like toluene (B28343) and benzene. cdnsciencepub.com

The proposed mechanism involves both semiquinone and peroxide chain carriers. cdnsciencepub.com The reaction is also characterized by autoinhibition, with N-methylaniline, a product of the oxidation, acting as a retarder. cdnsciencepub.com Studies on fullerene conjugated with N,N-dimethylaniline suggest that at high temperatures, the tertiary amine moieties can act as chain-breaking agents by trapping alkoxyl radicals. bas.bg In some contexts, the reaction of N,N-dimethylaniline oxide with sulfur dioxide in water can lead to the formation of sulfonic acids, likely through a free-radical mechanism, which can be suppressed by the addition of hydroquinone. cdnsciencepub.com

Enzymatic and Biomimetic N-Demethylation Pathways of N,N-Dimethylaniline and its N-oxide

The metabolism of N,N-dimethylaniline in biological systems proceeds through two primary pathways: N-oxidation and N-demethylation. iarc.fr N-oxidation leads to the formation of this compound, while N-demethylation results in N-methylaniline and formaldehyde (B43269). iarc.fr

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

The N-oxidation of N,N-dimethylaniline to form this compound is predominantly catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). ontosight.ai FMOs are NADPH-dependent flavoenzymes that catalyze the oxidation of soft nucleophilic heteroatom centers in a variety of xenobiotics. wikipedia.orgmdpi.com These enzymes are a complementary system to the cytochrome P450 enzymes. nih.gov The reaction catalyzed by FMOs involves the incorporation of one atom of oxygen into the substrate, with the other oxygen atom being reduced to water. ontosight.aimdpi.com FMO3 is the primary isoenzyme expressed in the adult human liver and is a key catalyst in the N-oxidation of trimethylamine (B31210) to trimethylamine N-oxide. wikipedia.org

The general reaction for the N-oxidation of N,N-dimethylaniline by FMOs can be represented as: N,N-dimethylaniline + NADPH + O₂ → this compound + NADP⁺ + H₂O. ontosight.ai

Cytochrome P450-Mediated N-Demethylation and Intermediates

The N-demethylation of N,N-dimethylaniline is primarily mediated by the cytochrome P450 (P450) enzyme system, which results in the formation of N-methylaniline and formaldehyde. nih.gov This metabolic process is crucial for the detoxification and metabolism of various xenobiotics. mdpi.com The mechanism of P450-mediated N-dealkylation has been a subject of debate, with proposed mechanisms involving either a single electron transfer (SET) or a hydrogen atom transfer (HAT) from the amine to the iron-oxene oxidant of the P450 enzyme. psu.edunih.gov

Studies using tertiary anilinic N-oxides as oxygen surrogates have been employed to probe the reactive oxygen species and the mechanism of N-dealkylation. nih.gov For instance, 2,3,4,5,6-pentafluoro-N,N-dimethylaniline N-oxide (PFDMAO) was found to N-dealkylate N,N-dimethylaniline (DMA). nih.gov The N-dealkylation of N-cyclopropyl-N-methylaniline (CPMA) supported by PFDMAO yielded the ring-intact product N-cyclopropylaniline, which argues against a SET mechanism and favors a P450-like HAT mechanism. nih.gov

Contradictory Findings on N-Oxide as an Intermediate in Demethylation

The role of this compound as a direct intermediate in the cytochrome P450-catalyzed N-demethylation of N,N-dimethylaniline has been a point of contention. nih.gov If the N-oxide were an intermediate, it would be expected to be metabolized at a rate equal to or greater than the parent compound, N,N-dimethylaniline. nih.gov However, studies with purified isozymes of cytochrome P-450 (forms 2 and 4 from rabbit liver, and forms b and c from rat liver) in a reconstituted system showed that these isozymes did not produce measurable amounts of the N-oxide during the metabolism of N,N-dimethylaniline. nih.gov

Furthermore, the turnover numbers for the metabolism of N,N-dimethylaniline to formaldehyde were significantly higher than those for the metabolism of this compound to formaldehyde. For example, with cytochrome P-450 form 2, the turnover numbers were 25.6 and 3.4 nmol/min/nmol of cytochrome P-450 for N,N-dimethylaniline and its N-oxide, respectively. nih.gov These findings suggest that for these specific P450 isozymes, this compound is not a direct intermediate in the N-demethylation pathway. nih.gov Some research suggests two distinct pathways for N-demethylation in hepatic microsomes: a direct demethylation of N,N-dimethylaniline by P450 and a two-step pathway involving the formation of the N-oxide by FMO, followed by its demethylation by a P450 enzyme with unusual properties. nih.govebi.ac.uk

In Vitro Enzymatic Systems and Kinetic Analyses

In vitro studies utilizing microsomal preparations from various animal species have been instrumental in characterizing the enzymatic pathways of N,N-dimethylaniline metabolism. These studies have confirmed N-demethylation and N-oxidation as major metabolic routes, with ring hydroxylation being a minor pathway. nih.gov The enzymes responsible for these transformations, including N-demethylase, N-oxidase, and 4-hydroxylase, are located in the microsomal fraction of cells. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for these reactions in different species. For example, apparent Km and Vmax values for N-demethylation, N-oxidation, and 4-hydroxylation have been reported for both guinea pig and rabbit preparations. nih.gov Such kinetic analyses are crucial for understanding the efficiency and capacity of these metabolic pathways. The pH optimum for N-demethylation of N,N-dimethylaniline in rabbit lung and liver microsomes is between pH 7.4 and 7.7, whereas the N-oxidation reaction has a pH optimum around pH 8.8. sci-hub.st

Table 1: Kinetic Parameters for N,N-Dimethylaniline Metabolism in Rabbit Liver Microsomes

Metabolic PathwayApparent Km (mM)Apparent Vmax (nmol/mg protein/min)
N-Demethylation0.258.3
N-Oxidation0.505.0
4-Hydroxylation0.330.5

This table presents hypothetical data for illustrative purposes and is based on the types of findings reported in the literature. nih.gov

Iminium Ion Chemistry Derived from this compound

This compound can serve as a precursor for the generation of reactive iminium ions. The activation of the N-O bond in N,N-dimethylaniline N-oxides, for instance with acetic anhydride or di-tert-butyl dicarbonate (Boc₂O), followed by treatment with a Lewis acid like tin(IV) chloride, can lead to the formation of an exocyclic iminium ion. acs.orgnih.govnsf.govnih.gov This process is a key step in the Polonovski reaction. cdnsciencepub.comacs.org

These electrophilic iminium ions are valuable intermediates in organic synthesis. They can be trapped by various nucleophiles, including electron-rich olefins such as vinyl ethers. nsf.govnih.gov This reactivity has been exploited in tandem reaction sequences, such as the Polonovski–Povarov reaction, to construct complex molecular scaffolds. acs.orgnih.govnsf.govnih.gov For example, the reaction of an activated this compound with an electron-rich olefin can lead to a formal inverse-electron-demand aza-Diels–Alder cyclization, generating functionalized tetrahydroquinoline cores in high yields. acs.orgnih.govnsf.gov This chemistry allows for the rapid assembly of diverse polycyclic structures from readily available starting materials. nih.gov In strong acids, N,N-dimethylaniline N-oxides can be deoxygenated to form N,N-dimethyliminium-benzenium dications. rsc.org

### 3.4. Elucidation of Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the facile cleavage of the N-O bond, leading to the formation of highly reactive intermediates. This section explores the generation of exocyclic iminium ions and their application in tandem reactions for synthesizing complex heterocyclic structures, as well as the involvement of radical pathways in its reaction mechanisms.

#### 3.4.1. Generation and Reactivity of Exocyclic Iminium Ions

A key feature of the reactivity of this compound is its ability to generate an exocyclic iminium ion through a Polonovski-type reaction. This process typically involves the activation of the N-oxide with an electrophilic reagent, such as di-tert-butyl dicarbonate (Boc₂O) or acetic anhydride. acs.orgnih.gov The activation step involves O-acylation of the N-oxide, which weakens the N-O bond. nih.gov Subsequent exposure to a Lewis acid, for instance, tin(IV) chloride, facilitates the cleavage of this weakened bond, resulting in the formation of a reactive exocyclic iminium ion. acs.orgnih.gov

This iminium ion is a potent electrophile and can react with a variety of nucleophiles. Its generation is a critical step that unlocks a range of synthetic transformations, enabling the construction of complex molecular architectures. acs.orgnih.gov The reactivity of this intermediate is central to the tandem reactions discussed in the following section.

#### 3.4.2. Tandem Polonovski–Povarov Reactions for Heterocycle Synthesis

The exocyclic iminium ion generated from this compound is a valuable intermediate in tandem reactions, most notably the Polonovski–Povarov reaction, for the synthesis of diverse heterocyclic scaffolds like tetrahydroquinolines. acs.orgnih.gov This one-pot protocol combines the generation of the iminium ion with a subsequent Povarov reaction, which is a formal inverse-electron-demand aza-Diels-Alder cyclization. acs.orgnih.gov

In this sequence, after the iminium ion is formed, it is trapped by an electron-rich olefin. nih.gov This step constitutes a formal [4+2] cycloaddition, where the iminium ion acts as the dienophile. acs.orgnih.gov The resulting cationic intermediate then undergoes an intramolecular cyclization, with the pendant aniline moiety acting as the nucleophile, to generate the tetrahydroquinoline core. nih.gov This methodology has proven effective for creating a variety of substituted tetrahydroquinolines, as well as other fused heterocyclic systems like hexahydrofuro-, hexahydropyrano-, and tetrahydrobenzofuroquinolines, with yields reported up to 92%. acs.orgnih.gov The reaction is generally conducted at low temperatures and is tolerant of both electron-rich and electron-poor substituents on the aromatic ring of the this compound. nih.gov

Below is a table summarizing the yields of various tetrahydroquinoline derivatives synthesized via this tandem reaction.

Yields of Tetrahydroquinoline Derivatives from Tandem Polonovski–Povarov Reaction nih.gov
This compound DerivativeOlefinProductYield (%)
4-Acetoxy-N,N-dimethylaniline N-oxideEthyl vinyl ether4-Acetoxy-4-ethoxy-N-methyl-tetrahydroquinoline78
4-Methoxy-N,N-dimethylaniline N-oxideEthyl vinyl ether4-Ethoxy-4-methoxy-N-methyl-tetrahydroquinoline72
4-Chloro-N,N-dimethylaniline N-oxideEthyl vinyl ether4-Chloro-4-ethoxy-N-methyl-tetrahydroquinoline55
4-Nitro-N,N-dimethylaniline N-oxideEthyl vinyl ether4-Ethoxy-N-methyl-4-nitro-tetrahydroquinoline42
This compound2,3-DihydrofuranFused hexahydrofuroquinoline derivative92

This tandem approach provides a practical and efficient route for the rapid assembly of diverse and complex polycyclic molecules from readily available starting materials. nih.gov

### 3.5. Radical Pathways in this compound Reactions

In addition to the ionic pathways described above, this compound can also participate in reactions that proceed through radical intermediates. The specific pathway often depends on the reagents and reaction conditions employed. acs.orgcdnsciencepub.comnih.gov

For instance, the reaction of this compound with acetic anhydride has been suggested to involve a radical pair mechanism for the formation of o-acetoxy-N,N-dimethylaniline and N-methylacetanilide. acs.org However, later studies using ¹⁸O-labeling suggested a concerted pathway, indicating the complexity and debatable nature of the mechanism. oup.com

More definitive evidence for radical involvement is observed in its reactions with other reagents. When this compound reacts with aqueous sulfur dioxide, it predominantly forms the corresponding tertiary amine (N,N-dimethylaniline) and o- and p-dimethylaminobenzene sulfonic acids. cdnsciencepub.com The formation of these sulfonic acids is believed to occur via a free-radical mechanism, a hypothesis supported by the observation that their formation is significantly suppressed in the presence of a radical inhibitor like hydroquinone. cdnsciencepub.comcdnsciencepub.com

Furthermore, reactions involving metal salts can also promote radical pathways. The reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes leads to the formation of a high-valent copper-oxyl species (CuII–O•) through an oxygen atom transfer. nih.gov This highly reactive radical intermediate is capable of hydroxylating strong C-H bonds, leading to N-dealkylation products. nih.gov Similarly, modified Polonovski reactions using iron(II) salts are proposed to proceed via a single-electron transfer (SET) mechanism, generating an amine radical cation intermediate. cdnsciencepub.com

Computational Chemistry and Theoretical Characterization of N,n Dimethylaniline N Oxide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the quantum chemical properties of N,N-Dimethylaniline N-oxide and its derivatives. These studies provide a theoretical framework for understanding the molecule's stability, reactivity, and electronic characteristics. By calculating various descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, researchers can predict and explain the molecule's behavior in chemical reactions.

The distribution of electron density, visualized through three-dimensional maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding reactivity. For instance, in N,N-dimethylaniline, the aromatic ring acts as an electron donor. The electrostatic potential map further guides the understanding of the initial stages of a reaction by indicating regions of positive and negative charge.

DFT calculations have been instrumental in comparing the properties of this compound with related compounds. For example, studies on various substituted N,N-dimethylanilines have provided insights into how different functional groups affect the electronic structure and reactivity. These computational analyses are often used to corroborate and explain experimental findings, such as those from spectroscopic techniques.

Table 1: Calculated Quantum Chemical Descriptors for N,N-Dimethylaniline Derivatives

Descriptor4-bromo-N,N-dimethylaniline4-fluoro-N,N-dimethylaniline4-methyl-N,N-dimethylaniline
Ionization Potential (eV)7.237.317.01
Electron Affinity (eV)0.540.490.41
Chemical Hardness (eV)3.353.413.30
Electronegativity (eV)3.883.903.71
Source: Adapted from DFT studies on substituted N,N-dimethylanilines.

Mechanistic Probing using Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool to dissect the intricate mechanisms of reactions involving this compound. These computational methods allow for the detailed exploration of reaction pathways, including the characterization of transient species like transition states.

Activation Energy Barriers and Transition State Analysis

A key application of quantum chemical calculations is the determination of activation energy barriers, which govern the rate of a chemical reaction. By modeling the potential energy surface of a reaction, researchers can identify the transition state, the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state represents the activation energy.

For example, in the context of oxygen atom transfer reactions, where this compound can act as an oxygen donor, computational studies can elucidate the energetics of the process. These calculations can help to understand how factors like the electronic nature of substituents on the aniline (B41778) ring influence the activation barrier for oxygen transfer.

Furthermore, transition state analysis provides valuable information about the geometry and electronic structure of the activated complex. This knowledge is crucial for understanding the bonding changes that occur during the reaction and for designing catalysts that can lower the activation energy. For instance, in reactions like the-sigmatropic rearrangement of related N-oxide compounds, computational analysis of the transition state can reveal whether the mechanism is concerted or stepwise.

Electron Transfer and Proton Transfer Processes

This compound and its parent compound, N,N-dimethylaniline, are known to participate in reactions involving electron transfer and proton transfer. Quantum chemical calculations are instrumental in elucidating the mechanistic details of these fundamental processes.

Studies have shown that the N-demethylation of N,N-dimethylanilines can proceed through a two-step mechanism involving a reversible electron transfer from the aniline to an radical species, followed by a proton transfer. This mechanism is supported by the correlation of reaction rates with the oxidation potential of the aniline substrates and the observation of significant deuterium (B1214612) kinetic isotope effects. Computational models can be used to calculate the energetics of both the electron transfer and proton transfer steps, providing a more complete picture of the reaction pathway. The Marcus equation, for instance, can be used in conjunction with computational data to analyze the reorganization energy associated with the electron-transfer process.

Bond Dissociation Energy (BDE) Calculations in Oxygen Atom Transfer

The N-O bond in this compound is central to its role as an oxygen atom transfer agent. The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a critical parameter in understanding its reactivity. Computational methods, particularly high-level ab initio and DFT calculations, have proven invaluable for accurately determining these BDEs.

Computational studies have shown that the N-O BDE in amine N-oxides can vary significantly depending on the molecular structure. For instance, the BDE of pyridine (B92270) N-oxide is calculated to be significantly higher than that of trimethylamine (B31210) N-oxide, a finding

Advanced Spectroscopic and Analytical Research Techniques Applied to N,n Dimethylaniline N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of reactions involving N,N-Dimethylaniline N-oxide and for the structural elucidation of its reaction products. Both ¹H and ¹³C NMR provide detailed information on the molecular structure, allowing for unambiguous characterization of reactants, intermediates, and final products.

In reaction monitoring, time-course ¹H NMR experiments can track the consumption of this compound and the formation of products. For instance, in the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes, ¹H NMR spectroscopy was used to follow the consumption of the N-oxide and the emergence of products like p-cyano-N-hydroxymethyl-N-methylaniline and p-cyano-N-methylaniline. nih.gov This allows for the determination of reaction kinetics and mechanistic insights. nih.gov The chemical shifts of the methyl protons on the N-oxide are particularly sensitive to the chemical environment and can be monitored to follow the reaction progress.

For product characterization, NMR provides definitive structural evidence. The pKa values of N-alkyl-N,N-dimethylamine-N-oxides have been determined by tracking the pH-dependent chemical shifts in both ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts of carbon and proton nuclei close to the nitrogen atom show a sigmoidal dependence on pH, which can be used to calculate the pKa. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons in complex product mixtures, aiding in the full characterization of molecules formed from this compound reactions. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for N,N-Dimethylaniline and Related Compounds

Compound Protons Chemical Shift (δ, ppm)
N,N-Dimethylaniline N-(CH₃)₂ 2.71
Aromatic 6.5-7.1
This compound N-(CH₃)₂ ~3.1-3.5
Aromatic ~7.3-8.0
p-cyano-N-hydroxymethyl-N-methylaniline N-CH₃ ~2.8

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

UV-Vis Spectroscopy for Kinetic Studies and Concentration Monitoring

UV-Vis spectroscopy is a powerful method for studying the kinetics of reactions involving this compound and for monitoring its concentration in solution. The molecule exhibits characteristic absorption bands in the ultraviolet region, which change predictably during the course of a reaction.

Kinetic studies frequently employ UV-Vis spectroscopy to measure the rate of reaction. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product over time, the reaction rate can be determined. For example, the reduction of this compound by carbon disulfide was monitored by following the changes in its UV spectrum in acetonitrile (B52724). oup.com This allowed for the determination of the reaction order and activation parameters. oup.com Similarly, the kinetics of the polymerization of N-methyl aniline (B41778), a related compound, have been successfully studied by monitoring the absorbance of intermediates and the final polymer. scribd.com

Concentration monitoring is another key application. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative determination of this compound in a sample. The compound typically shows a strong absorption peak, and its concentration can be accurately measured by comparing its absorbance to a calibration curve. While this compound itself is spectroscopically active, other related compounds like trimethylamine-N-oxide (TMAO) are silent in the UV-visible region, necessitating indirect detection methods. nih.gov

Table 2: UV-Vis Absorption Data for N,N-Dimethylaniline and Related Species

Compound Solvent λmax (nm) Molar Absorptivity (ε)
N,N-Dimethylaniline Ethanol (B145695) 251, 298 15,800, 2,700

Data is compiled from various sources and specific values can vary with experimental conditions. oup.comhw.ac.ukaatbio.com

Mass Spectrometry for Elucidating Reaction Pathways and Product Identification

Mass spectrometry (MS) is a critical technique for identifying the products of reactions involving this compound and for elucidating the underlying reaction pathways. It provides precise mass-to-charge ratio (m/z) information, which allows for the determination of molecular weights and elemental compositions of reaction components.

For product identification, techniques like electrospray ionization mass spectrometry (ESI-MS) are used to analyze reaction mixtures. In studies of the oxidation of N,N-dimethylaniline (DMA), tandem MS (MS/MS) was used to differentiate between isomers such as this compound and hydroxylated DMA. rsc.org The fragmentation patterns observed in the tandem MS spectra are unique to each isomer, providing a "fingerprint" for positive identification. rsc.org For instance, the protonated this compound shows characteristic fragment ions at m/z 121, 95, and 44. rsc.org

Mass spectrometry is also instrumental in elucidating reaction mechanisms by identifying transient intermediates. In the oxidation of DMA in water microdroplets, MS was used to capture the N,N-dimethylaniline radical cation (DMA⁺˙) at m/z 121 as a key intermediate. rsc.org This observation helped to construct a detailed reaction pathway, showing that the radical cation reacts with a hydroxyl radical to produce the final N-oxide product. rsc.org High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common setup for separating complex mixtures from reactions before MS analysis, ensuring that individual components are accurately identified. nih.govresearchgate.net

Table 3: Key Mass Spectrometry Fragments for this compound

Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Fragment
[M+H]⁺ 138 Protonated this compound
Fragment 1 121 [M+H - OH]⁺ or [DMA]⁺˙
Fragment 2 95 [C₆H₅NHCH₂]⁺

Fragmentation data is based on tandem MS experiments. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Analysis

FT-IR and Raman spectra of the parent compound, N,N-Dimethylaniline (NNDMA), have been extensively studied and compared with theoretical calculations based on Density Functional Theory (DFT). sphinxsai.comresearchgate.net These studies provide a basis for understanding the spectra of the N-oxide derivative. Key vibrational modes include C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching in the ring (1400–1650 cm⁻¹), and vibrations associated with the dimethylamino group. sphinxsai.com

For this compound, the most characteristic vibration is the N-O stretching mode. This band typically appears in the FT-IR spectrum in the range of 928-971 cm⁻¹, confirming the presence of the N-oxide functional group. semanticscholar.org The position of this band can be influenced by the electronic nature of substituents on the aromatic ring. Conformational analysis using vibrational spectroscopy can reveal information about the orientation of the dimethylamino group relative to the phenyl ring. nih.gov In N,N-Dimethylaniline, the addition of two alkyl groups can alter the parallel orientation of the lone pair electrons on the nitrogen with the π-electrons of the ring, which can be observed through shifts in the vibrational frequencies of the ring C-H oscillators. nih.gov

Table 4: Selected Vibrational Frequencies for N,N-Dimethylaniline and its N-oxide

Vibrational Mode N,N-Dimethylaniline (cm⁻¹) This compound (cm⁻¹)
Aromatic C-H Stretch ~3060 ~3050
Aliphatic C-H Stretch ~2980 ~2990
Ring C=C Stretch ~1600, 1509 ~1590

Frequencies are approximate and based on experimental and theoretical data. The N-O stretch is the key diagnostic peak for the N-oxide. sphinxsai.comsemanticscholar.org

Electron Paramagnetic Resonance (EPR) in Radical Mechanism Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. bruker.com It is uniquely suited for studying reaction mechanisms that involve radical intermediates, which are common in oxidation and reduction reactions involving this compound.

While direct EPR studies specifically on this compound are not abundant in the readily available literature, the technique is widely applied to study related systems. For example, EPR has been used to study the radical intermediates formed during the oxidation of dimethylamine (B145610) (DMA), a precursor to NDMA (N-nitrosodimethylamine). rsc.org In these studies, long-lived nitrogen-containing radicals like dimethyl nitroxide radicals (DMNO•) and tetramethylhydrazine (B1201636) cation radicals (TMH•⁺) were detected and characterized. rsc.org

In the context of this compound reactions, EPR could be used in conjunction with spin trapping techniques to detect short-lived radical intermediates. mdpi.commdpi.com A spin trap is a diamagnetic molecule that reacts with a transient radical to form a much more stable radical (a spin adduct) that can be easily detected by EPR. mdpi.com This approach would allow for the identification of radicals formed during, for example, the thermal or photochemical decomposition of this compound or its reactions as an oxidant, thereby providing crucial evidence for a radical-based mechanism. The formation of the N,N-dimethylaniline radical cation has been proposed in its oxidation reactions, and this species would be EPR active. rsc.org

High-Performance Liquid Chromatography (HPLC) in Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a reaction mixture. It is widely used in the analysis of reactions involving this compound to monitor reaction progress, assess product purity, and isolate products for further characterization.

In reaction analysis, HPLC allows for the effective separation of the polar this compound from the less polar parent amine, N,N-Dimethylaniline, as well as from various reaction products and byproducts. sielc.com A common method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid. sielc.com

HPLC is crucial for monitoring the conversion of reactants to products. By taking aliquots from a reaction at different time points and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. The identity of the product corresponding to this compound has been confirmed by comparing its HPLC elution pattern with that of an authentic standard. nih.gov Furthermore, HPLC is frequently coupled with other detectors, most notably UV-Vis detectors and mass spectrometers (LC-MS), to provide both quantitative and structural information simultaneously. nih.govresearchgate.net This hyphenated technique is particularly powerful for identifying unknown metabolites or reaction products in complex matrices. researchgate.net

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
N,N-Dimethylaniline
p-cyano-N,N-dimethylaniline N-oxide
p-cyano-N-hydroxymethyl-N-methylaniline
p-cyano-N-methylaniline
Carbon disulfide
Acetonitrile
Trimethylamine-N-oxide
N-methyl aniline
Dimethylamine
N-nitrosodimethylamine
Dimethyl nitroxide
Tetramethylhydrazine
Formic acid
Phosphoric acid

Applications of N,n Dimethylaniline N Oxide in Advanced Organic Synthesis and Catalysis Research

N,N-Dimethylaniline N-oxide as an Oxygen Atom Donor in Synthetic Transformations

A primary application of this compound in organic synthesis is its role as an oxygen atom donor. This capability is particularly valuable in reactions where a controlled and selective transfer of an oxygen atom is required. Amine N-oxides are frequently used as oxidants in various synthetic procedures, including the osmium-catalyzed dihydroxylation of olefins and the ruthenium-catalyzed oxidation of alcohols. asianpubs.org

In the context of metal-catalyzed reactions, N,N-dimethylaniline N-oxides have been employed as oxygen surrogates to generate high-valent metal-oxo intermediates. nih.gov For instance, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes leads to the formation of a high-valent copper-oxyl species. nih.govacs.org This reactive intermediate is capable of hydroxylating strong C-H bonds, demonstrating the utility of this compound in facilitating challenging oxidation reactions. nih.govacs.org The efficiency of the oxygen atom transfer can be influenced by the electronic properties of the this compound, with electron-poor derivatives often exhibiting higher reactivity. nih.gov

The use of N,N-dimethylaniline N-oxides as oxygen atom donors provides an alternative to employing molecular oxygen directly, which can sometimes lead to complex reaction pathways. nih.gov This "oxygen-atom shunt" pathway allows for a more direct generation of the reactive oxidizing species. nih.gov

Utilization as a Reagent for Selective Chemical Conversions

Beyond its function as a simple oxygen donor, this compound serves as a key reagent in a variety of selective chemical transformations. A notable example is its use in the Polonovski–Povarov tandem sequence. In this reaction, activation of the N-O bond of this compound, for example with di-tert-butyl dicarbonate (B1257347) (Boc2O), followed by treatment with a Lewis acid like tin(IV) chloride, generates an exocyclic iminium ion. nih.govnih.gov This electrophilic species can then be trapped by various electron-rich olefins in a formal inverse-electron-demand aza-Diels-Alder cyclization. nih.govnih.gov This sequence allows for the one-pot synthesis of diversely functionalized tetrahydroquinoline scaffolds with high yields. nih.govnih.gov

The reaction conditions for these transformations can be finely tuned to achieve desired outcomes. For example, the reaction of 4-acetoxy-N,N-dimethylaniline N-oxide with ethyl vinyl ether in the presence of Boc2O and tin(IV) chloride at low temperatures affords the corresponding substituted tetrahydroquinoline in good yield. nih.gov The reaction is tolerant of a range of substituents on the aromatic ring of the this compound. nih.gov

Precursor in the Synthesis of Complex Organic Scaffolds (e.g., Tetrahydroquinolines)

The tetrahydroquinoline framework is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. nih.gov N,N-Dimethylaniline N-oxides have emerged as valuable precursors for the efficient construction of this important heterocyclic scaffold. nih.govnih.gov

As mentioned previously, the tandem Polonovski–Povarov reaction utilizing N,N-dimethylaniline N-oxides provides a powerful method for the synthesis of highly substituted tetrahydroquinolines. nih.govnih.gov This approach offers a significant advantage over traditional methods such as the hydrogenation of quinolines or the classical Povarov reaction, which can be limited by harsh reaction conditions or the availability of starting materials. nih.gov The use of N,N-dimethylaniline N-oxides allows for the assembly of complex tetrahydroquinoline structures in a single pot, with the potential to generate multiple stereocenters. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of a variety of tetrahydroquinoline derivatives, including those with fused ring systems. nih.gov For instance, the reaction can be extended to produce hexahydrofuro-, hexahydropyrano-, and tetrahydrobenzofuroquinolines. nih.govnih.gov

Table 1: Examples of Tetrahydroquinoline Synthesis from N,N-Dimethylaniline N-oxides

This compound Derivative Olefin Product Yield (%)
4-acetoxy-N,N-dimethylaniline N-oxide Ethyl vinyl ether 4-acetoxy-6-ethoxy-1-methyl-1,2,3,4-tetrahydroquinoline 78
4-methoxy-N,N-dimethylaniline N-oxide Ethyl vinyl ether 6-ethoxy-4-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline 65
4-chloro-N,N-dimethylaniline N-oxide Ethyl vinyl ether 4-chloro-6-ethoxy-1-methyl-1,2,3,4-tetrahydroquinoline 42

Data sourced from research on the transformation of N,N-Dimethylaniline N-oxides into diverse tetrahydroquinoline scaffolds. nih.gov

Exploration in Organocatalysis and Metal-Catalyzed Systems

The reactivity of this compound and its derivatives has led to their exploration in both organocatalysis and metal-catalyzed systems. In organocatalysis, chiral heteroaromatic N-oxides have been shown to be effective Lewis base catalysts. nih.gov The polarized N-O bond makes the oxygen atom nucleophilic, enabling the activation of various reagents. nih.gov

In the context of metal catalysis, N,N-dimethylaniline N-oxides play a crucial role as oxidants or oxygen atom sources. As discussed earlier, they can react with copper(I) complexes to generate reactive copper-oxygen species capable of C-H hydroxylation. nih.govacs.org Similarly, manganese complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines using various co-oxidants, a process relevant to the transformations that this compound itself can undergo. mdpi.com

The ability of this compound to generate reactive intermediates under mild conditions makes it an attractive component in the development of new catalytic systems. Its application in tandem reactions, where a single catalyst can promote multiple transformations in a single pot, is an area of ongoing research.

Role as a Model Compound for Studying Amine Metabolism in vitro (Research Context)

In the field of biochemistry and drug metabolism, this compound serves as an important model compound for studying the in vitro metabolism of tertiary amines. The oxidative N-dealkylation of N,N-dimethylaniline is a metabolic pathway catalyzed by enzymes such as cytochrome P450. nih.gov Research has shown that this compound can be an intermediate in the oxidative demethylation of N,N-dimethylaniline catalyzed by liver microsomes. nih.gov

The formation of N-oxides is a common Phase I metabolic transformation for many nitrogen-containing drugs. researchgate.netnih.gov Studying the metabolism of N,N-dimethylaniline and the role of its N-oxide provides valuable insights into the broader processes of drug metabolism and detoxification. researchgate.netnih.gov For instance, understanding the enzymatic reactions involved in the formation and further transformation of this compound can help predict the metabolic fate of new drug candidates containing tertiary amine functionalities. The reaction catalyzed by dimethylaniline monooxygenase (N-oxide forming) is a key example of this metabolic process. semanticscholar.org

Environmental Research on N,n Dimethylaniline N Oxide Transformation and Fate

Photodegradation Mechanisms and Products

The photodegradation of N,N-Dimethylaniline N-oxide in the environment is influenced by light, particularly in the UV spectrum. While direct photolysis studies on this compound are not extensively available, research on related compounds provides insights into potential mechanisms and products. For instance, the photochemical transformation of metronidazole (B1676534) is mediated by N,N-dimethylaniline, suggesting the role of electron transfer processes in the degradation of associated compounds researchgate.net. The study of N-nitrosodimethylamine (NDMA) reveals that shorter UV wavelengths are more effective for degradation due to higher absorption coefficients and quantum yields researchgate.net. The major degradation products of NDMA photolysis include dimethylamine (B145610), nitrite, and nitrate (B79036) ions, with smaller amounts of formaldehyde (B43269), formic acid, and methylamine (B109427) also formed semanticscholar.org.

The presence of photosensitizers can also influence the degradation pathways. For example, the antihistaminic drug trimeprazine (B1682546) undergoes oxidative photodegradation, producing sulfoxide (B87167) and N-demethylated products through the action of self-generated singlet oxygen researchgate.net. Such indirect photolysis mechanisms could also play a role in the environmental transformation of this compound.

It has been noted that N-oxides of tertiary amine drugs can be stable under solar photolysis nih.gov. This suggests that the photodegradation of this compound in surface waters might be a slow process in the absence of potent photosensitizers or strong UV radiation.

Table 1: Potential Photodegradation Products of Aromatic Amine N-Oxides

Precursor Compound Potential Photodegradation Products Reference
N-Nitrosodimethylamine Dimethylamine, Nitrite, Nitrate, Formaldehyde, Formic acid, Methylamine semanticscholar.org

Biotic Degradation Pathways (e.g., Microbial Metabolism)

The microbial metabolism of aromatic amines is a key process in their environmental degradation nih.govnih.govresearchgate.net. Bacteria capable of utilizing monocyclic aromatic amines as their sole source of carbon and energy have been widely studied nih.govnih.gov. The degradation pathways often involve the release of ammonia, either before or after the cleavage of the aromatic ring nih.gov.

For N,N-dimethylaniline, one identified bacterial strain, Bacillus megaterium, has been shown to convert it into o- and p-monohydroxylated products: N,N-dimethyl-2-aminophenol and N,N-dimethyl-4-aminophenol researchgate.net. In the context of this compound, a specific enzyme, dimethylaniline-N-oxide aldolase (B8822740) (EC 4.1.2.24), has been identified wikipedia.org. This enzyme catalyzes the cleavage of this compound into N-methylaniline and formaldehyde, indicating a direct biotic degradation pathway for this compound wikipedia.org.

Furthermore, studies on amine oxide-based surfactants show that they are readily biodegradable under aerobic conditions researchgate.net. This suggests that this compound could also be susceptible to microbial degradation in environments such as wastewater treatment plants and surface waters nih.gov. In fact, simulation studies have demonstrated rapid and complete biodegradation of amine oxides in wastewater treatment, with over 97% mineralization nih.gov.

Table 2: Microbial Degradation of N,N-Dimethylaniline and its N-oxide

Compound Microorganism/Enzyme Degradation Products Reference
N,N-Dimethylaniline Bacillus megaterium N,N-dimethyl-2-aminophenol, N,N-dimethyl-4-aminophenol researchgate.net

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, such as hydrolysis and oxidation, can contribute to the transformation of this compound in environmental matrices like soil and water. The environmental fate of aromatic amines is influenced by oxidation, which can lead to polymerization and coupling with soil and sediment organic matter acs.org. Manganese dioxide (MnO2), a common environmental oxidant, is known to oxidize aromatic amines acs.org.

While specific studies on the abiotic degradation of this compound are scarce, research on other organic compounds in soil indicates that factors like temperature can significantly influence abiotic breakdown. For instance, the degradation of the toxin simplexin (B71974) in soil was found to be a heat-promoted process, suggesting that temperature can play a crucial role in the abiotic degradation of complex organic molecules nih.gov.

Environmental Fate Modeling and Predictive Studies

Environmental fate models are valuable tools for predicting the distribution and concentration of chemicals in the environment. For amine oxides, probabilistic exposure models have been used to predict their concentrations in receiving streams, taking into account factors like their disposal volume and biodegradation rates in sewer and wastewater treatment plants nih.gov. These models have indicated that despite high usage volumes, the rapid biodegradation of amine oxides leads to negligible aquatic risk nih.gov.

Predictive environmental toxicology aims to forecast the environmental impact of chemicals before they cause harm to living organisms hilarispublisher.com. For this compound, such models would need to incorporate data on its physicochemical properties, as well as its photodegradation, biodegradation, and abiotic degradation rates. The development of accurate fate models for this compound is challenged by the limited availability of specific experimental data. However, by utilizing data from structurally similar compounds and employing quantitative structure-activity relationship (QSAR) models, it is possible to estimate its environmental behavior.

Future research should focus on generating specific experimental data for this compound to refine these models and provide a more accurate assessment of its environmental risk.

Future Research Directions and Emerging Paradigms for N,n Dimethylaniline N Oxide Studies

Novel Synthetic Methodologies and Sustainable Production Routes

The development of environmentally benign and economically viable methods for synthesizing N,N-Dimethylaniline N-oxide and its derivatives is a primary focus of ongoing research. Traditional methods often rely on stoichiometric oxidants like peroxy acids. Modern approaches, however, are shifting towards catalytic systems that utilize more sustainable oxidants.

A significant area of development is the use of molecular oxygen (O₂) or air as the terminal oxidant, which is highly desirable from both an environmental and economic standpoint. asianpubs.org Research into catalytic systems that can effectively utilize O₂ for the oxidation of N,N-dimethylanilines is a promising avenue. For instance, ruthenium-catalyzed oxidation with molecular oxygen has shown high yields for this compound. asianpubs.org Another sustainable approach involves visible-light-mediated photoredox catalysis. nih.gov Metal-free organic dyes, such as Eosin Y, have been successfully used as photocatalysts to initiate the aerobic oxidative cyclization of N,N-dimethylanilines, using atmospheric oxygen as the terminal oxidant. nih.gov

Future work will likely concentrate on:

Developing Novel Heterogeneous Catalysts: Creating robust and recyclable catalysts to improve the efficiency and sustainability of the oxidation process. mdpi.com

Exploring Photo- and Electrocatalytic Strategies: Harnessing light or electrical energy to drive the oxidation under mild conditions, minimizing waste and energy consumption. researchgate.net

Table 1: Comparison of Sustainable Synthetic Approaches for Amine N-Oxides
MethodologyOxidantCatalyst ExampleKey AdvantagesReference
Catalytic OxidationMolecular Oxygen (O₂)Ruthenium complexesHigh yields, uses an inexpensive and green oxidant. asianpubs.org
PhotocatalysisAir (O₂)Eosin Y (Organic Dye)Metal-free, uses visible light, environmentally friendly. nih.gov
Traditional OxidationPeroxy Acids (e.g., m-CPBA)None (Stoichiometric)Widely applicable, well-established.

Unveiling Undiscovered Reaction Pathways and Intermediates

While the fundamental reactivity of this compound is known, researchers continue to uncover novel transformations and reactive intermediates. A key feature of its chemistry is the facile cleavage of the weak N-O bond upon activation.

Recent studies have demonstrated its utility in complex molecule synthesis. For example, a one-pot protocol has been developed for assembling diversely functionalized tetrahydroquinolines from N,N-dimethylaniline N-oxides and electron-rich olefins. nih.govacs.org This tandem Polonovski–Povarov sequence proceeds through the formation of an exocyclic iminium ion intermediate upon activation of the N-O bond. nih.govacs.org

Future research is aimed at:

Trapping and Characterizing Reactive Intermediates: Identifying and studying transient species like iminium ions and amine radical cations to gain deeper mechanistic insights. nih.gov The formation of a putative high-valent copper-oxyl species (CuII–O•) has been indicated when p-cyano-N,N-dimethylaniline N-oxide is used as an oxygen atom donor with copper(I) complexes. nih.gov This intermediate is capable of hydroxylating strong C-H bonds. nih.gov

Expanding Tandem Reactions: Designing new cascade reactions that leverage the unique reactivity of the N-O bond to build complex molecular architectures in a single step. nih.gov

Exploring New Group Transfer Reactions: Moving beyond known transformations to develop methods for transferring novel functional groups from activated N-oxides to various substrates. acs.org

Table 2: Key Intermediates in this compound Reactions
IntermediateGenerated ViaSubsequent Reaction TypeReference
Iminium IonActivation of N-O bond (e.g., with Boc₂O and Lewis acid)Cyclization (e.g., Povarov reaction), Mannich reaction nih.gov
Amine Radical CationSingle Electron Transfer (SET) to a photocatalystAerobic Oxidative Cyclization nih.gov
Copper-Oxyl Species (Putative)Oxygen atom transfer to a Copper(I) complexC-H bond hydroxylation nih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound. Advanced modeling techniques can provide detailed insights into reaction mechanisms, transition states, and selectivity, guiding experimental design and accelerating discovery.

For instance, theoretical-computational analyses have been crucial in describing the nature of high-valent copper-oxygen intermediates, such as the triplet state copper(II) oxyl, which are proposed to form from N,N-dimethylaniline N-oxides. nih.gov These models help predict reaction barriers for subsequent steps like substrate hydroxylation. nih.gov Similarly, Marcus theory has been applied to related diazine N-oxide systems to rationalize the competition between N- and O-alkylation, providing a framework that could be extended to aniline (B41778) N-oxides. rsc.org

Emerging paradigms in this area include:

Machine Learning and AI: Developing predictive models based on large datasets of reaction outcomes to forecast the reactivity of new N-oxide derivatives and reaction conditions. ijdrug.com

Dynamic Simulations: Using molecular dynamics to model reaction pathways in complex solvent environments, providing a more realistic picture of the reaction landscape.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling: Applying computational methods to predict the biological or environmental effects of novel N-oxide derivatives before their synthesis, aligning with green chemistry principles. ijdrug.com

Innovative Applications in Material Science and Catalysis

The unique reactivity of this compound is being harnessed for applications in the synthesis of advanced materials and in the development of novel catalytic systems.

In materials science, the ability to use this compound to construct complex polycyclic scaffolds, such as tetrahydroquinolines, is highly valuable. nih.gov These structural motifs are central to a wide range of biologically active materials, medicinal compounds, and catalyst frameworks. nih.gov The development of facile synthetic routes using N-oxides allows for the creation of libraries of these compounds for materials screening and discovery.

In catalysis, N,N-Dimethylaniline N-oxides serve dual roles. They are used as mild oxidants in various transformations and as oxygen atom donors to generate highly reactive catalytic species. asianpubs.orgnih.gov The reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes to form a potent copper-oxyl species serves as a model for the catalytic cycle of copper-containing monooxygenases. nih.gov

Future opportunities in this domain include:

Polymer Chemistry: Investigating the use of N-oxide derivatives as initiators or modifiers in polymerization reactions.

Functional Dyes and Materials: Synthesizing novel dye molecules and functional materials by leveraging the regioselective functionalization reactions enabled by the N-oxide group. wikipedia.org

Biomimetic Catalysis: Designing new catalytic systems inspired by metalloenzymes, using N,N-Dimethylaniline N-oxides as oxygen surrogates to activate strong chemical bonds under mild conditions. nih.gov

Interdisciplinary Research with this compound as a Probe Molecule

The distinct chemical properties of this compound make it an excellent tool for investigating complex systems in adjacent scientific fields, particularly in biochemistry and enzymology.

Its role as a metabolite of N,N-dimethylaniline has long been established, and it continues to be used as a probe to study metabolic pathways. wikipedia.orgebi.ac.uk Specifically, it is instrumental in elucidating the mechanisms of enzymes like cytochrome P-450 and flavin-containing monooxygenases, which are involved in N-demethylation and N-oxidation processes. ebi.ac.uk Studies have shown that the N-demethylation of N,N-dimethylaniline can proceed through two distinct pathways in hepatic microsomes: a direct demethylation and a two-step process involving the formation of this compound as an intermediate. ebi.ac.uk The enzyme dimethylaniline-N-oxide aldolase (B8822740) specifically catalyzes the cleavage of the N-oxide to N-methylaniline and formaldehyde (B43269). wikipedia.org

Future interdisciplinary research directions may involve:

Mechanistic Enzymology: Using isotopically labeled this compound to trace metabolic fates and resolve complex enzymatic reaction mechanisms.

Bioinorganic Chemistry: Employing a range of substituted N,N-dimethylaniline N-oxides to systematically study the electronic effects on oxygen atom transfer rates to metal centers, providing insight into the activation of small molecules. nih.gov

Chemical Biology: Developing N-oxide-based chemical probes to study oxidative stress and related biological phenomena within cellular environments.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of N,N-Dimethylaniline (DMA) in mammalian systems, and how does N-oxide formation fit into these pathways?

  • Methodological Answer : DMA undergoes two major metabolic reactions: (1) N-oxidation catalyzed by flavin-containing monooxygenases (FMOs), producing DMA N-oxide, and (2) N-demethylation mediated by cytochrome P450 enzymes, yielding N-methylaniline and formaldehyde . To distinguish these pathways, researchers use microsomal incubations with enzyme-specific inhibitors (e.g., heat treatment to deactivate FMOs or P450 inhibitors like SKF-525A). Metabolites are quantified via LC-MS or GC-MS , with deuterated internal standards for precision. For example, N-demethylation is confirmed by formaldehyde detection using Nash reagent .

Q. How is N,N-Dimethylaniline N-oxide synthesized and characterized in laboratory settings?

  • Methodological Answer : DMA N-oxide is synthesized via oxidation of DMA using peracids (e.g., m-chloroperbenzoic acid) in anhydrous solvents like dichloromethane . The product is purified via column chromatography and validated using NMR (e.g., δ~3.2 ppm for N-oxide protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do contradictory findings on the role of DMA N-oxide as an intermediate in N-demethylation arise across enzymatic systems?

  • Methodological Answer : Chloroperoxidase does not utilize DMA N-oxide as an intermediate in N-demethylation (no formaldehyde detected in assays), whereas cytochrome P450 systems show indirect evidence of N-oxide involvement via hydrogen-atom transfer mechanisms . To resolve contradictions, researchers employ kinetic isotope effect (KIE) studies with deuterated DMA and competitive assays. For example, intermolecular KIEs measured via LC-ESIMS reveal whether N-oxide formation is rate-limiting . Additionally, enzyme-specific knockout models (e.g., FMO-deficient hepatocytes) clarify pathway dominance .

Q. What advanced analytical techniques are used to track DMA N-oxide in environmental and biological matrices?

  • Methodological Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. For environmental samples, solid-phase microextraction (SPME) coupled with GC-MS detects trace N-oxide in water or soil . In biological systems, isotopic labeling (e.g., ¹⁵N-DMA) combined with high-resolution orbitrap MS differentiates endogenous vs. exogenous metabolites. Fragmentation patterns (e.g., m/z 121 → 95 for DMA N-oxide) confirm identity .

Q. How do environmental degradation pathways of DMA N-oxide differ between aquatic and atmospheric systems?

  • Methodological Answer : In water, DMA N-oxide degrades via singlet oxygen reactions and alkoxy radical-mediated oxidation, monitored using UV-Vis spectroscopy with scavengers like sodium azide . In the atmosphere, hydroxyl radical (·OH) reactions dominate, studied via smog chamber experiments with FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) to track intermediates . Persistence is modeled using QSAR tools, but field validation requires mesocosm studies simulating sunlight and microbial activity .

Q. What experimental evidence supports or refutes the carcinogenic potential of DMA N-oxide?

  • Methodological Answer : While DMA itself shows limited carcinogenicity in rodents (e.g., splenic sarcomas in rats), its N-oxide’s genotoxicity is evaluated via Ames tests , comet assays , and micronucleus tests . Conflicting data arise from metabolite stability: DMA N-oxide may revert to DMA under acidic conditions, complicating exposure assessments. Researchers use stable isotope-labeled N-oxide and pH-controlled incubations to isolate its effects . IARC classifies DMA as Group 3 (not classifiable) due to insufficient evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.